molecular formula C7H8N4O B2514791 ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate CAS No. 358657-89-3

ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate

Cat. No.: B2514791
CAS No.: 358657-89-3
M. Wt: 164.168
InChI Key: WAKHKSLIDJTOKC-TUKAJDRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an ethyl group, an amino group, and two cyano groups attached to an ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate can be synthesized through the reaction of ethyl formimidate with 2-amino-1,2-dicyanoethene. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the desired product . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, triethylamine

    Solvents: Ethanol, ethyl acetate

    Conditions: Reflux, room temperature

Major Products Formed

    Imidazoles: Formed through cyclization reactions

    Schiff Bases: Formed through condensation with carbonyl compounds

Scientific Research Applications

Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate involves its reactivity with nucleophiles and electrophiles. The amino and cyano groups play a crucial role in its reactivity, allowing it to form various derivatives through cyclization and condensation reactions. The molecular targets and pathways involved are primarily related to its ability to form stable heterocyclic structures, which can interact with biological molecules and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is unique due to its combination of an ethyl group with amino and cyano functionalities, which provides a versatile platform for various chemical transformations. Its ability to undergo cyclization to form imidazole derivatives sets it apart from other similar compounds.

Properties

IUPAC Name

ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3/b7-6-,11-5?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKHKSLIDJTOKC-VEAKALIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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